Methods of Synthesis
The synthesis of (-)-Erythromycin typically involves fermentation processes using specific strains of Saccharopolyspora erythraea. The production can be optimized through various fermentation techniques, including submerged and solid-state fermentation. Key parameters influencing the yield include:
After fermentation, extraction methods such as solvent extraction or chromatography are employed to isolate (-)-Erythromycin from the culture broth. The hydrate form can be obtained through controlled crystallization from aqueous solutions.
Molecular Structure
The molecular formula for (-)-Erythromycin is C₁₅H₂₁N₁₃O₃, and it has a molecular weight of approximately 733.94 g/mol. The structure features a large lactone ring with multiple hydroxyl groups and a dimethylamino group.
Chemical Reactions Involving (-)-Erythromycin Hydrate
(-)-Erythromycin can undergo several chemical reactions, particularly in its interactions with acids and bases. Notable reactions include:
Mechanism of Action
(-)-Erythromycin exerts its antibacterial effect primarily by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action occurs through:
Physical and Chemical Properties
Thermal analysis techniques such as differential scanning calorimetry reveal information about phase transitions associated with hydration levels.
Scientific Applications
(-)-Erythromycin hydrate has diverse applications in medicine and pharmaceutical research:
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